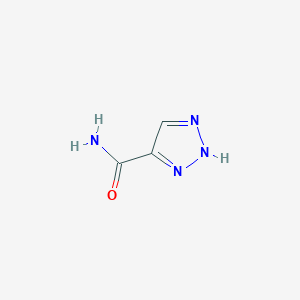

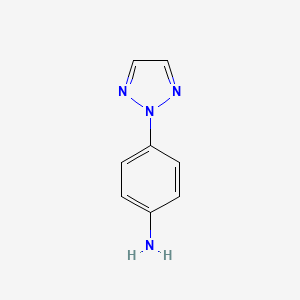

4-(2H-1,2,3-Triazol-2-yl)aniline

Übersicht

Beschreibung

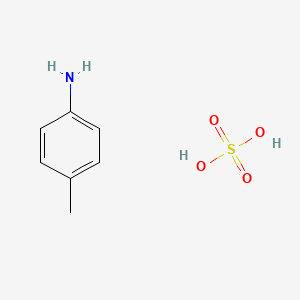

4-(2H-1,2,3-Triazol-2-yl)aniline is a chemical compound with the CAS Number: 52708-34-6 . It has a molecular weight of 160.18 . The compound is stored at room temperature and is available in powder form . Its IUPAC name is this compound .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process is also known as the Ullmann–Goldberg coupling .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N4/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H,9H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

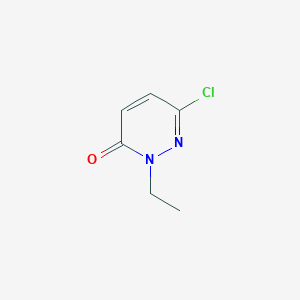

1,2,3-Triazole derivatives have been found to exhibit a wide range of biological activities . The substitution at the para position with a methyl and chloro group on the N-methyl aniline ring leads to improved antibacterial potential .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 50-51°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry

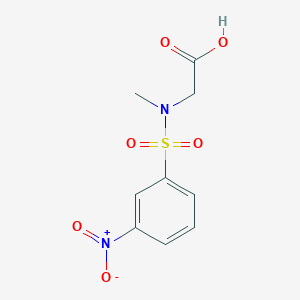

C–H Amidation : A process involving the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives through ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides is noteworthy. This method is environmentally friendly, producing N2 gas as the only byproduct, and accommodates various functionalities, yielding moderate to excellent product yields (Wang et al., 2016).

Photoluminescent Copper(I) Complexes : Heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands were prepared. These complexes showed long-lived photoluminescence with a range of colors, and varying emission energy and oxidation potential based on substituent modifications (Manbeck et al., 2011).

Electropolymer Functionalization : 4-Azidoaniline, a close derivative, was used with "click" chemistry and electrochemistry for anchoring ferrocene moieties on glassy carbon surfaces, demonstrating the versatility of these compounds in surface functionalization (Coates et al., 2012).

Biological Applications

Anti-Proliferative Agents : Triazole-linked benzimidazole molecules, synthesized via one pot click chemistry, demonstrated significant anti-proliferative activity against certain human tumor cell lines, highlighting their potential in cancer therapy (Sahay & Ghalsasi, 2017).

Fluorescent Properties : Novel fluorescent triazole derivatives were synthesized, showing strong absorption in the ultraviolet region and emission in the blue region. These compounds possess significant thermal stability and potential applications in fluorescence-based technologies (Padalkar et al., 2015).

Supramolecular Chemistry

Rhenium(I) and Rhenium(V) Cores : Functionalized triazole derivatives demonstrated the ability to form mononuclear tricarbonylrhenium(I) complexes. Theoretical studies confirmed the stability of these complexes, highlighting their potential in biomedical applications (Wang et al., 2017).

Electroluminescent Properties : A study on indazole, pyrazole, and triazole/triphenylamine-based compounds demonstrated high photoluminescence quantum yields, indicating their potential in organic light-emitting diodes (OLEDs) and other electroluminescent applications (Jin et al., 2020).

Wirkmechanismus

Target of Action

4-(2H-1,2,3-Triazol-2-yl)aniline is a compound that contains a triazole ring, which is known to exhibit broad biological activities Compounds containing a triazole ring have been reported to interact with various enzymes and receptors . For instance, some 1,2,3-triazole analogs have been found to inhibit carbonic anhydrase-II enzyme .

Mode of Action

The triazole ring in the compound is known to facilitate the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . For example, the 1,2,3-triazole ring has been reported to produce anti-ChE activity by inhibiting both AChE and BuChE activities .

Biochemical Pathways

Compounds containing a triazole ring have been reported to have important application value in various fields, such as agrochemistry and material chemistry . They have been found to induce broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV .

Pharmacokinetics

The unique structure of the triazole ring is known to contribute to its stability against metabolic degradation , which could potentially impact its bioavailability.

Result of Action

Compounds containing a triazole ring have been reported to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Action Environment

The stability of the triazole ring against metabolic degradation suggests that it may be relatively stable in various biological environments .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(triazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLNCYKUQDUNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573529 | |

| Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52708-34-6 | |

| Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B3370737.png)

![4-[(Butylcarbamoyl)amino]benzoic acid](/img/structure/B3370747.png)

![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3370762.png)